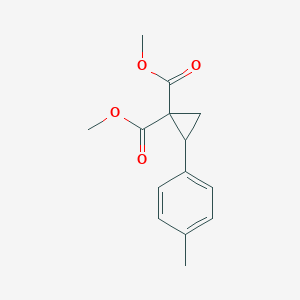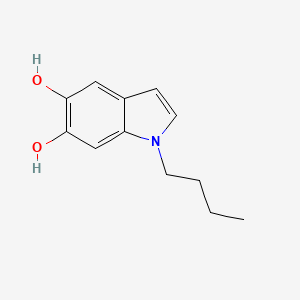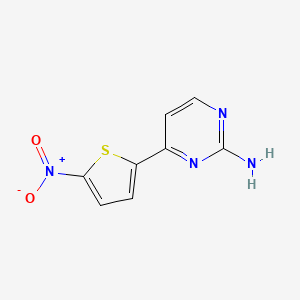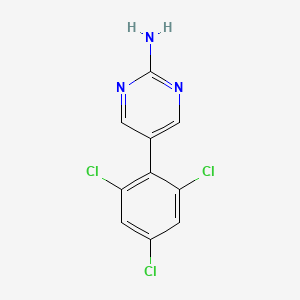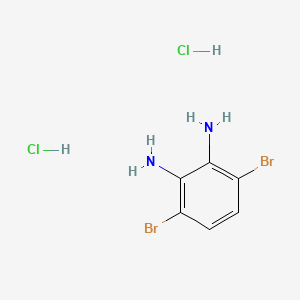
3,6-Dibromobenzene-1,2-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibromobenzene-1,2-diamine dihydrochloride: is an organic compound with the molecular formula C6H8Br2Cl2N2 and a molecular weight of 338.85512 g/mol . It is a derivative of benzene, where two bromine atoms are substituted at the 3rd and 6th positions, and two amino groups are substituted at the 1st and 2nd positions, forming a dihydrochloride salt. This compound is commonly used in organic synthesis and as an intermediate in the pharmaceutical industry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromobenzene-1,2-diamine dihydrochloride typically involves the following steps :
Reduction of Nitrobenzene: Nitrobenzene is reduced using iron and hydrochloric acid to form 1,2-diaminobenzene.
Bromination: The 1,2-diaminobenzene is then brominated using copper(II) bromide to introduce bromine atoms at the 3rd and 6th positions, forming 3,6-dibromobenzene-1,2-diamine.
Formation of Dihydrochloride Salt: The final step involves converting the dibromo compound into its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反应分析
Types of Reactions: 3,6-Dibromobenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including :
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can undergo oxidation to form nitro groups or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
科学研究应用
Chemistry: 3,6-Dibromobenzene-1,2-diamine dihydrochloride is used as an intermediate in the synthesis of complex organic molecules, including dyes and polymers .
Biology and Medicine: In the pharmaceutical industry, it serves as a building block for the synthesis of various drugs and bioactive compounds .
Industry: It is used in the production of specialty chemicals and materials, including advanced polymers and resins .
作用机制
The mechanism of action of 3,6-Dibromobenzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, depending on its application . In organic synthesis, it acts as a precursor or intermediate, facilitating the formation of desired products through various chemical reactions. In biological systems, its effects are mediated through its interaction with enzymes or receptors, leading to specific biochemical outcomes .
相似化合物的比较
Comparison: 3,6-Dibromobenzene-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds . This uniqueness makes it particularly valuable in certain synthetic applications and pharmaceutical formulations .
属性
分子式 |
C6H8Br2Cl2N2 |
|---|---|
分子量 |
338.85 g/mol |
IUPAC 名称 |
3,6-dibromobenzene-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C6H6Br2N2.2ClH/c7-3-1-2-4(8)6(10)5(3)9;;/h1-2H,9-10H2;2*1H |
InChI 键 |
ZXXNVQJROPIVIO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1Br)N)N)Br.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


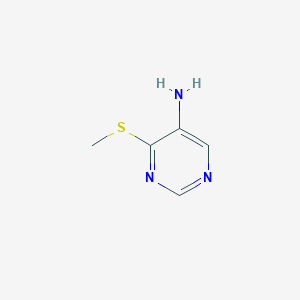

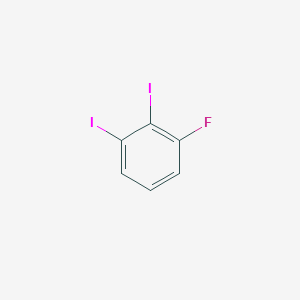
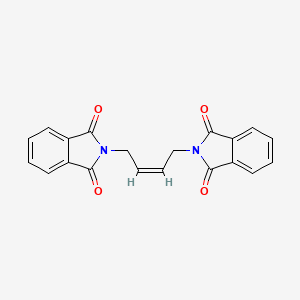

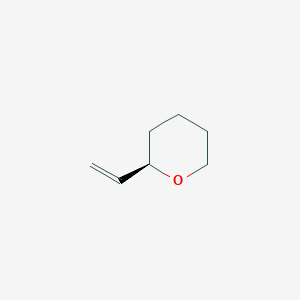
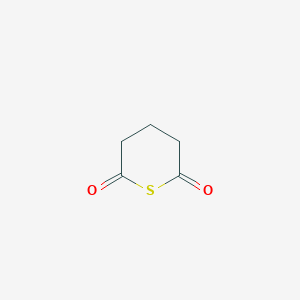
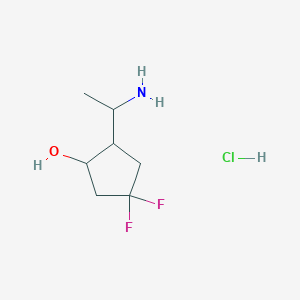
![5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate](/img/structure/B13095659.png)
![1-(3-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13095665.png)
